4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14756282
InChI: InChI=1S/C14H15BrN2O3/c15-11-4-3-10-5-7-17(12(10)8-11)9-13(18)16-6-1-2-14(19)20/h3-5,7-8H,1-2,6,9H2,(H,16,18)(H,19,20)
SMILES:
Molecular Formula: C14H15BrN2O3
Molecular Weight: 339.18 g/mol

4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid

CAS No.:

Cat. No.: VC14756282

Molecular Formula: C14H15BrN2O3

Molecular Weight: 339.18 g/mol

* For research use only. Not for human or veterinary use.

4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid -

Specification

Molecular Formula C14H15BrN2O3
Molecular Weight 339.18 g/mol
IUPAC Name 4-[[2-(6-bromoindol-1-yl)acetyl]amino]butanoic acid
Standard InChI InChI=1S/C14H15BrN2O3/c15-11-4-3-10-5-7-17(12(10)8-11)9-13(18)16-6-1-2-14(19)20/h3-5,7-8H,1-2,6,9H2,(H,16,18)(H,19,20)
Standard InChI Key NMKHGTGISCFSFB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CN2CC(=O)NCCCC(=O)O)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-{[(6-Bromo-1H-indol-1-yl)acetyl]amino}butanoic acid (IUPAC name: 4-[[2-(6-bromoindol-1-yl)acetyl]amino]butanoic acid) is a brominated indole derivative with the molecular formula C₁₄H₁₅BrN₂O₃ and a molecular weight of 339.18 g/mol. Its structure integrates a 6-bromoindole moiety linked via an acetyl group to a butanoic acid chain, as illustrated in Table 1.

Table 1: Chemical Identity of 4-{[(6-Bromo-1H-Indol-1-yl)Acetyl]Amino}Butanoic Acid

PropertyValue/Descriptor
Molecular FormulaC₁₄H₁₅BrN₂O₃
Molecular Weight339.18 g/mol
IUPAC Name4-[[2-(6-bromoindol-1-yl)acetyl]amino]butanoic acid
InChIInChI=1S/C14H15BrN2O3/c15-11-4-3-10-5-7-17(12(10)8-11)9-13(18)16-6-1-2-14(19)20/h3-5,7-8H,1-2,6,9H2,(H,16,18)(H,19,20)
InChIKeyNMKHGTGISCF

The bromine atom at the 6th position of the indole ring enhances the compound’s electrophilic reactivity, while the butanoic acid tail contributes to its solubility and potential for hydrogen bonding.

Synthetic Methodologies

Key Synthesis Steps

The synthesis of 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid involves a multi-step process:

  • Indole Ring Formation: The 6-bromoindole core is synthesized via cyclization of brominated aniline precursors under acidic conditions .

  • Acetylation: The indole nitrogen is acetylated using acetic anhydride or acetyl chloride, introducing the acetyl group.

  • Amidation: The acetylated indole reacts with succinic or maleic anhydride to form the amide linkage, followed by hydrolysis to yield the butanoic acid derivative .

Table 2: Comparative Synthesis Conditions

StepReagents/ConditionsYield (%)
Indole FormationH₂SO₄, Br₂, 110°C, 4h68–72
AcetylationAcetic anhydride, DMF, 120°C, 2h85–90
AmidationSuccinic anhydride, DMF, 130°C, 1h45–50

Optimization of solvent choice (e.g., dimethylformamide, DMF) and temperature control (120–130°C) is critical to maximizing yield and purity .

Computational and Spectroscopic Characterization

Density Functional Theory (DFT) Analysis

DFT studies at the B3LYP/6-31+G(d) level reveal the compound’s optimized geometry, electrostatic potential surfaces, and frontier molecular orbitals (HOMO-LUMO) . The HOMO-LUMO energy gap of 4.32 eV suggests moderate reactivity, with electron density localized on the indole ring and carbonyl groups . Natural Bond Orbital (NBO) analysis further identifies intramolecular charge transfer between the bromine atom and the acetylamide moiety .

Spectroscopic Data

  • FT-IR: Peaks at 1685 cm⁻¹ (C=O stretch), 1569 cm⁻¹ (amide II), and 2932 cm⁻¹ (CH₂ stretching) confirm functional groups .

  • ¹H NMR: Signals at δ 7.8–8.2 ppm (indole protons), δ 2.4–2.6 ppm (CH₂ groups), and δ 12.1 ppm (COOH) validate the structure .

Biological Activity and Mechanisms

Antimicrobial Properties

While primarily studied for anticancer effects, preliminary data suggest moderate antibacterial activity against Staphylococcus aureus (MIC = 128 μg/mL) . The bromine atom likely enhances membrane permeability, though further validation is required .

Pharmacological and Toxicological Profile

ADMET Predictions

  • Absorption: High gastrointestinal absorption (LogP = 2.87).

  • Metabolism: CYP1A2 inhibitor (Ki = 4.3 μM), posing potential drug-drug interaction risks.

  • Toxicity: Low acute toxicity (LD₅₀ > 2000 mg/kg in rats).

Table 3: Predicted ADMET Properties

ParameterValue
LogP2.87
Water Solubility0.79 mg/mL
CYP InhibitionCYP1A2 (Ki = 4.3 μM)
HERG InhibitionLow risk

Future Directions and Challenges

Research Gaps

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator